6-Aminocaproic acid-d6

Description

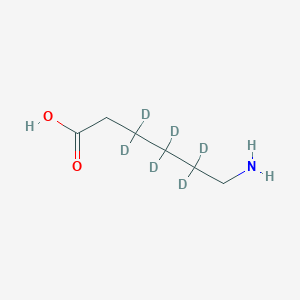

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

137.21 g/mol |

IUPAC Name |

6-amino-3,3,4,4,5,5-hexadeuteriohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2 |

InChI Key |

SLXKOJJOQWFEFD-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CN |

Canonical SMILES |

C(CCC(=O)O)CCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminocaproic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid-d6 is the deuterium-labeled form of 6-aminocaproic acid, a synthetic derivative of the amino acid lysine.[1] This stable isotope-labeled compound serves as an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of 6-aminocaproic acid in biological matrices using mass spectrometry-based methods.[2][3] Its non-deuterated counterpart, 6-aminocaproic acid, is an antifibrinolytic agent used clinically to control bleeding by inhibiting the breakdown of blood clots.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis methodology, its application in quantitative analysis with a specific experimental protocol, and its relevance in the context of the fibrinolysis signaling pathway.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, with data for its non-deuterated analog provided for comparison.

| Property | This compound | 6-Aminocaproic Acid |

| IUPAC Name | 6-aminohexanoic-3,3,4,4,5,5-d6 acid[2] | 6-aminohexanoic acid[1] |

| Synonyms | EACA-d6, Epsilon-Amino-n-caproic acid-d6[6] | EACA, Amicar, Epsikapron[7] |

| CAS Number | 1228656-08-3[2] | 60-32-2[7] |

| Chemical Formula | C₆H₇D₆NO₂[8] | C₆H₁₃NO₂[7] |

| Molecular Weight | 137.21 g/mol [8] | 131.17 g/mol [7] |

| Isotopic Purity | ≥99% (Atom % D) | Not Applicable |

| Melting Point | Not explicitly available for d6; (207-209 °C for non-deuterated)[9] | 207-209 °C (decomposes)[9] |

| Solubility | Soluble in water | Water: 330 mg/mL, DMSO: 6 mg/mL, Insoluble in ethanol or chloroform[2] |

| Appearance | White to off-white solid | White crystalline powder[2] |

Synthesis of this compound

The synthesis of this compound is achieved through the ring-opening hydrolysis of its deuterated precursor, caprolactam-d10. This method is analogous to the industrial synthesis of non-deuterated 6-aminocaproic acid.

Reaction Scheme:

Caption: Synthesis of this compound via hydrolysis of Caprolactam-d10.

Experimental Protocol: Synthesis via Acid Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Caprolactam-d10 in a 3-fold excess of distilled water.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring.

-

Reflux: Heat the mixture to reflux (approximately 103-106 °C) and maintain for 1.5 hours to ensure complete hydrolysis.

-

Purification via Ion Exchange Chromatography:

-

Dilute the reaction mixture with distilled water.

-

Load the diluted solution onto a strongly acidic cation exchange resin column.

-

Wash the column with distilled water to remove excess acid.

-

Elute the this compound from the resin using an aqueous ammonia solution (e.g., 3.5%).

-

-

Isolation and Crystallization:

-

Collect the eluate containing the product.

-

Decolorize the solution with activated carbon and filter.

-

Concentrate the filtrate under reduced pressure.

-

Induce crystallization by adding ethanol.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.

-

Application as an Internal Standard in LC-MS/MS Analysis

This compound is predominantly used as an internal standard for the accurate quantification of 6-aminocaproic acid in biological samples, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US3113966A - Process of hydrolyzing caprolactams - Google Patents [patents.google.com]

- 4. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

6-Aminocaproic Acid-d6: A Technical Guide for Researchers

CAS Number: 1228656-08-3

This technical guide provides an in-depth overview of 6-Aminocaproic acid-d6, a deuterated analog of 6-Aminocaproic acid, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications as an internal standard in bioanalytical methods, and the mechanism of action of its non-labeled counterpart.

Chemical and Physical Data

This compound is a stable isotope-labeled version of 6-Aminocaproic acid, a derivative of the amino acid lysine. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of 6-Aminocaproic acid in biological matrices.[1]

| Property | Value | Reference |

| CAS Number | 1228656-08-3 | N/A |

| Chemical Name | 6-Aminohexanoic-3,3,4,4,5,5-d6 acid | [2][3] |

| Molecular Formula | C₆H₇D₆NO₂ | [2][3][4] |

| Molecular Weight | 137.2 g/mol | [2][4] |

| Purity | >90% (by HPLC) | [2][3] |

| Appearance | White to off-white solid | [2] |

| Solubility (unlabeled) | Soluble in water | [5][6] |

| Storage Conditions | 2-8°C in a well-closed container | [2][3] |

Mechanism of Action: Inhibition of Fibrinolysis

6-Aminocaproic acid functions as an antifibrinolytic agent by inhibiting the breakdown of fibrin clots.[1][7][8] The fibrinolytic system is a natural process that dissolves blood clots once they are no longer needed. The key enzyme in this process is plasmin, which is converted from its inactive precursor, plasminogen, by tissue plasminogen activator (tPA) and urokinase.[7][9]

6-Aminocaproic acid is a structural analog of lysine and acts by competitively binding to the lysine-binding sites on plasminogen.[7][9] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its conversion to plasmin and subsequent fibrin degradation.[7][10] This action stabilizes the clot, making it a valuable therapeutic agent in conditions with excessive bleeding.[7][8][11]

Application in Bioanalysis: Internal Standard for LC-MS/MS

Due to its structural similarity and mass difference, this compound is an excellent internal standard for the quantification of 6-Aminocaproic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response.

Experimental Workflow for Quantification in Plasma

The following diagram outlines a typical workflow for the development and validation of an LC-MS/MS method for the quantification of 6-Aminocaproic acid in plasma using this compound as an internal standard.

Detailed Experimental Protocols

The development of a robust bioanalytical method requires careful optimization of several parameters. The following tables summarize typical starting conditions for the quantification of 6-Aminocaproic acid.

Table 1: Sample Preparation - Protein Precipitation

| Step | Description |

| 1. Aliquot Plasma | Transfer a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. |

| 2. Add Internal Standard | Spike the plasma sample with a working solution of this compound. |

| 3. Precipitate Proteins | Add a precipitating agent (e.g., acetonitrile or methanol) at a specific ratio (e.g., 3:1 v/v). |

| 4. Vortex | Vortex the mixture to ensure thorough mixing and complete protein precipitation. |

| 5. Centrifuge | Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. |

| 6. Collect Supernatant | Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis. |

Table 2: Liquid Chromatography Parameters

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) or HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

Table 3: Mass Spectrometry Parameters

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | 6-Aminocaproic acid: m/z 132.1this compound: m/z 138.1 |

| Product Ion (Q3) | Analyte-specific fragments (e.g., m/z 114.1 for 6-Aminocaproic acid) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms |

Pharmacokinetic Properties of 6-Aminocaproic Acid (Unlabeled)

Understanding the pharmacokinetic profile of the unlabeled drug is crucial when developing and validating a bioanalytical method.

| Parameter | Human Data |

| Bioavailability (Oral) | ~100%[10] |

| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours[10] |

| Volume of Distribution (Vd) | 23 L (oral), 30 L (IV)[10] |

| Metabolism | Minimally metabolized in the liver[10] |

| Elimination Half-life | 1-2 hours[10] |

| Primary Route of Excretion | Renal (urine), with ~65% as unchanged drug[10] |

Conclusion

This compound is an essential tool for the accurate quantification of 6-Aminocaproic acid in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays, coupled with a thorough understanding of the parent drug's mechanism of action and pharmacokinetics, enables researchers to generate high-quality data for drug development and therapeutic monitoring. The experimental protocols and workflows provided in this guide serve as a comprehensive resource for scientists in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Aminocaproic Acid D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 8. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 9. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 10. mims.com [mims.com]

- 11. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

Technical Guide: 6-Aminocaproic Acid-d6 for Quantitative Bioanalysis

This technical guide provides an in-depth overview of 6-Aminocaproic acid-d6, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, isotopic purity, and provides a comprehensive experimental protocol for its application in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Compound Data

Quantitative data for this compound and its non-labeled counterpart, 6-Aminocaproic acid, are summarized below. This information is critical for accurate mass spectrometry and preparation of standard solutions.

| Property | This compound | 6-Aminocaproic Acid |

| Chemical Formula | C₆H₇D₆NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 137.20 g/mol [1] | 131.17 g/mol [2][3][4][5] |

| Monoisotopic Mass | 137.1320 Da | 131.0946 Da |

| CAS Number | 1228656-08-3 | 60-32-2[2][3][4][5] |

| IUPAC Name | 6-Aminohexanoic-3,3,4,4,5,5-d6 acid[1][6] | 6-Aminohexanoic acid |

| Synonyms | EACA-d6, ε-Aminocaproic acid-d6 | EACA, ε-Aminocaproic acid |

| Isotopic Purity | ≥99% | Not Applicable |

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of 6-Aminocaproic acid in biological matrices such as plasma.[7] Its utility stems from its chemical identity to the analyte of interest, with the key difference being the increased mass due to deuterium substitution. This mass difference allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the analyte during sample preparation and chromatographic separation, thereby compensating for matrix effects and procedural losses.

The following experimental protocol is a detailed methodology for the quantification of 6-Aminocaproic acid in human plasma using this compound as an internal standard, adapted from a validated LC-MS/MS method.[7]

Experimental Protocol: Quantification of 6-Aminocaproic Acid in Human Plasma

1. Materials and Reagents:

-

6-Aminocaproic acid (analyte)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (blank)

-

Purified water

2. Preparation of Standard and Internal Standard Solutions:

-

Analyte Stock Solution: Prepare a stock solution of 6-Aminocaproic acid in a suitable solvent (e.g., methanol or water).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve over the desired concentration range (e.g., 0.3-80 µg/mL).[7]

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

3. Sample Preparation (Protein Precipitation): [7]

-

Pipette 200 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution to each tube (except for blank samples).

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. Liquid Chromatography Conditions: [7]

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: An Ace phenyl column is a suitable choice.[7]

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate buffer (e.g., 60:40 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: A small injection volume is typically used (e.g., 10 µL).

-

Column Temperature: Maintained at a constant temperature (e.g., ambient or 40°C).

-

Run Time: A short chromatographic run time of approximately 3.0 minutes is achievable.[7]

5. Mass Spectrometry Conditions: [7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

6. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 6-Aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of 6-Aminocaproic acid using a deuterated internal standard.

Caption: Workflow for the quantification of 6-Aminocaproic acid using a deuterated internal standard.

References

Synthesis of 6-Aminocaproic Acid-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Aminocaproic acid-d6, a deuterated analog of 6-aminocaproic acid. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the synthetic pathway, detailed experimental protocols, and methods for the characterization and quality control of the final product.

Overview of the Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound involves the hydrolysis of a deuterated precursor, ε-caprolactam-d6. This approach leverages the commercial availability of highly deuterated ε-caprolactam and the well-established chemistry of lactam hydrolysis. The general synthetic scheme is depicted below.

Caption: Synthetic pathway for this compound.

The synthesis commences with a deuterated ε-caprolactam, which undergoes ring-opening hydrolysis under acidic conditions to yield the target molecule, this compound. The deuterium labels on the caprolactam ring are retained throughout the hydrolysis process, resulting in the desired isotopically labeled product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Source/Comment |

| Starting Material | ||

| Name | ε-Caprolactam-d6 (or ε-Caprolactam-d10) | Commercially available. |

| Isotopic Purity | Typically ≥ 98% | As provided by commercial suppliers. |

| Reaction Conditions | ||

| Reaction Type | Acid-catalyzed hydrolysis | A well-established method. |

| Catalyst | Hydrochloric acid (HCl) | Other strong acids can also be used. |

| Solvent | Water | |

| Reaction Time | Approximately 1 hour | As per established protocols. |

| Product | ||

| Name | This compound | |

| Theoretical Yield | > 90% | Based on literature for the non-deuterated analog.[1] |

| Isotopic Purity | Expected to be similar to the starting material (≥ 98%) | Minimal isotopic exchange is expected under these conditions. |

| Analytical Methods | ||

| Purity Analysis | NMR Spectroscopy, Mass Spectrometry | To confirm chemical and isotopic purity.[2][3][4][5] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the hydrolysis of ε-caprolactam-d6.

Synthesis of ε-Caprolactam-d6 (Precursor)

While highly deuterated ε-caprolactam is commercially available, for completeness, a general approach to its synthesis is outlined. The deuteration of caprolactam can be achieved through various methods, often involving the deuteration of a precursor like cyclohexanone followed by oximation and Beckmann rearrangement. The synthesis of deuterated poly(ε-caprolactone) has been reported, indicating the feasibility of preparing the deuterated monomer.[6]

A common laboratory-scale synthesis of ε-caprolactam involves the Beckmann rearrangement of cyclohexanone oxime.[7] To obtain the deuterated analog, one would start with a deuterated cyclohexanone.

Caption: General scheme for ε-caprolactam-d10 synthesis.

Hydrolysis of ε-Caprolactam-d6 to this compound

This protocol is adapted from a well-established procedure for the hydrolysis of non-deuterated ε-caprolactam.[1]

Materials:

-

ε-Caprolactam-d6 (or a similarly deuterated analog)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Carbon (Norit or equivalent)

-

Anion exchange resin (e.g., Amberlite IR-4B)

-

Absolute Ethanol

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the deuterated ε-caprolactam with a solution of concentrated hydrochloric acid in water. For a 0.44 mole scale, a solution of 45 mL of concentrated HCl in 150 mL of water is recommended.[1]

-

Hydrolysis: Heat the mixture to boiling and maintain reflux for approximately 1 hour.[1] The completion of the reaction is typically indicated by the formation of a clear solution.

-

Decolorization and Evaporation: Cool the reaction mixture and decolorize it by adding a small amount of activated carbon and stirring for a few minutes. Filter the solution to remove the activated carbon. Evaporate the filtrate to dryness under reduced pressure to obtain the crude this compound hydrochloride.[1]

-

Purification via Ion Exchange:

-

Prepare a column with a suitable anion exchange resin (e.g., Amberlite IR-4B).

-

Dissolve the crude hydrochloride salt in deionized water and pass the solution through the prepared column.

-

Elute the column with deionized water to collect the free this compound.[1]

-

-

Isolation of the Final Product:

-

Concentrate the collected eluate under reduced pressure to a small volume.

-

Add absolute ethanol to the concentrated solution, followed by the addition of diethyl ether with vigorous stirring to precipitate the this compound.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.[1] A yield of 90-92% can be expected based on the non-deuterated reaction.[1]

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique is used to determine the degree of deuteration. The absence or significant reduction of proton signals at specific positions confirms the incorporation of deuterium.

-

²H NMR: Can be used to directly observe the deuterium nuclei and confirm their positions in the molecule.[5]

-

¹³C NMR: Provides information about the carbon skeleton and can be used to confirm the overall structure of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of the final product.[2][3][4] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) can be determined. The isotopic enrichment is calculated from the relative intensities of these isotopologue peaks.

Logical Relationship for Isotopic Purity Determination:

Caption: Quality control workflow for this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the acid-catalyzed hydrolysis of commercially available deuterated ε-caprolactam. The detailed protocol and analytical methods provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and life sciences. Careful execution of the experimental procedure and thorough analytical characterization are essential to ensure the high quality and isotopic purity of the final product, which is critical for its intended applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tuning Biocompatible Polymers with Deuteration [ornl.gov]

- 7. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

6-Aminocaproic acid-d6 manufacturer

An In-Depth Technical Guide to 6-Aminocaproic Acid-d6 for Researchers and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine.[1][2] It functions as a potent antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for breaking down blood clots (fibrinolysis).[1][3][4][5] Due to this property, it is used clinically to treat certain bleeding disorders and to control bleeding during surgical procedures.[1][2][5]

In the realms of research, drug development, and clinical diagnostics, the deuterated analog, this compound (EACA-d6), serves a critical role. This stable isotope-labeled compound is predominantly used as an internal standard (ISD) for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7] Its use significantly enhances the accuracy, precision, and reliability of quantifying 6-aminocaproic acid in biological matrices like plasma and urine.[7][8]

Core Properties and Manufacturers

This compound is chemically identical to its parent compound, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference is crucial for its use in mass spectrometry. Several specialized chemical manufacturers supply this compound for research purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| IUPAC Name | 6-aminohexanoic-3,3,4,4,5,5-d6 acid | [6][7] |

| Synonyms | EACA-d6, 6-Aminohexanoic acid-d6 | [4][7] |

| Molecular Formula | C₆H₇D₆NO₂ | [6][7][9] |

| Molecular Weight | ~137.21 g/mol | [6][7][10] |

| Typical Purity | >90% to >98% (Varies by manufacturer) | [6][9][11] |

| Storage Conditions | 2-8°C, in a well-closed container | [6][9] |

| Primary Application | Internal standard for GC- or LC-MS analysis | [4][6][7] |

Mechanism of Action: Antifibrinolysis

The therapeutic and biological activity of 6-aminocaproic acid stems from its structural similarity to lysine.[1][2] The enzyme plasminogen contains specific sites, known as kringle domains, that bind to lysine residues on fibrin clots. This binding is a prerequisite for plasminogen's activation into plasmin by activators like tissue plasminogen activator (tPA).[1][3]

6-Aminocaproic acid competitively and reversibly binds to these lysine-binding sites on plasminogen.[1][3][5] By occupying these sites, it blocks plasminogen from attaching to fibrin, thereby preventing its activation to plasmin.[3][4][5] This inhibition of plasmin formation stabilizes existing clots and reduces fibrinolysis.[4][5]

Application and Experimental Protocols

The primary application for this compound is as an internal standard in quantitative bioanalysis.[4][6][7] An ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, but is distinguishable by mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate measurements.

Typical Experimental Workflow

The workflow for a pharmacokinetic study or therapeutic drug monitoring involves spiking a known concentration of the deuterated internal standard into patient samples, followed by sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for determining 6-aminocaproic acid in human plasma.[8][12]

-

Preparation of Standards:

-

Prepare a stock solution of 6-aminocaproic acid and this compound (ISD) in a suitable solvent (e.g., water or methanol).

-

Create a series of calibration standards by spiking blank human plasma with the 6-aminocaproic acid stock solution to achieve a concentration range of 0.3-80 µg/mL.[8]

-

-

Sample Preparation:

-

Aliquot 200 µL of plasma (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.[8]

-

Add a fixed amount of this compound ISD to each tube.

-

Add acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography system.

-

Column: Ace phenyl column.[8]

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate buffer (e.g., 60:40 ratio).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Run Time: Approximately 3.0 minutes.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[8]

-

Mass Transitions:

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the ISD.

-

Calculate the peak area ratio (Analyte Area / ISD Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Presentation

The following table summarizes the performance characteristics of the described LC-MS/MS method.[8]

Table 2: Bioanalytical Method Validation Summary

| Parameter | Result | Citations |

| Linearity Range | 0.3 - 80 µg/mL (r² > 0.98) | [8] |

| Analyte Recovery | 86.69% | [8] |

| ISD (EACA-d6) Recovery | 98.29% | [8] |

| Inter-day Accuracy | 100.91% to 103.80% | [8] |

| Inter-day Precision (%CV) | 0.91% to 3.63% | [8] |

| Intra-day Accuracy | 100.91% to 103.80% | [8] |

| Intra-day Precision (%CV) | 0.91% to 3.63% | [8] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals. Its role as an internal standard ensures the development of robust, accurate, and reproducible bioanalytical methods for the quantification of 6-aminocaproic acid. The well-understood mechanism of action of the parent compound, combined with the analytical advantages of its deuterated form, facilitates critical pharmacokinetic, toxicokinetic, and clinical studies, ultimately supporting the safe and effective development and monitoring of antifibrinolytic therapies.

References

- 1. Aminocaproic_acid [bionity.com]

- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 3. Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 6. clearsynth.com [clearsynth.com]

- 7. veeprho.com [veeprho.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. vivanls.com [vivanls.com]

- 11. This compound | 1228656-08-3 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deuterated 6-Aminocaproic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated 6-aminocaproic acid, a crucial tool in modern biomedical and pharmaceutical research. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and visualizes key pathways and workflows to support its effective use in the laboratory.

Core Physicochemical Properties

Deuterated 6-aminocaproic acid serves as an ideal internal standard for quantitative analysis and as a tracer for metabolic studies due to its chemical similarity to the endogenous compound, with the key difference being its increased mass. This allows for clear differentiation in mass spectrometry-based assays.

Table 1: Physicochemical Data of 6-Aminocaproic Acid and its Deuterated Analogs

| Property | 6-Aminocaproic Acid | 6-Aminocaproic acid-d6 | 6-Aminohexanoic-3,3,4,4,5,5-d6 acid |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₇D₆NO₂ | C₆H₇D₆NO₂ |

| Molecular Weight | 131.17 g/mol [1] | 137.21 g/mol [2] | 137.21 g/mol [2] |

| CAS Number | 60-32-2[3] | 1228656-08-3 | 60-32-2 (Unlabeled)[2] |

| Isotopic Purity | N/A | 99.93%[4] | Not less than 90%[2] |

| Melting Point | 207-209 °C (decomposes)[3] | Not explicitly available; expected to be similar to the non-deuterated form. | Not explicitly available; expected to be similar to the non-deuterated form. |

| Solubility in Water | 25 mg/mL[3] | Not explicitly available; expected to be similar to the non-deuterated form. | Not explicitly available; expected to be similar to the non-deuterated form. |

| Appearance | White crystalline powder | Not explicitly available; expected to be a white solid. | Not explicitly available; expected to be a white solid. |

Synthesis of Deuterated 6-Aminocaproic Acid

While various methods exist for the synthesis of 6-aminocaproic acid, the preparation of its deuterated form often involves the use of a deuterated starting material. A common route is the synthesis from perdeuterated cyclohexanol.

Protocol 1: Synthesis of 6-Aminocaproic acid-d10 from Perdeuterated Cyclohexanol

This protocol is a representative synthesis based on established organic chemistry principles.

Step 1: Oxidation of Perdeuterated Cyclohexanol to Perdeuterated Cyclohexanone

-

In a round-bottom flask, dissolve perdeuterated cyclohexanol in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to yield perdeuterated cyclohexanone.

Step 2: Beckmann Rearrangement of Perdeuterated Cyclohexanone Oxime

-

React the perdeuterated cyclohexanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the perdeuterated cyclohexanone oxime.

-

Isolate the oxime and treat it with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce the Beckmann rearrangement.

-

This rearrangement will yield ε-caprolactam-d10.

Step 3: Hydrolysis of ε-Caprolactam-d10

-

Hydrolyze the resulting deuterated ε-caprolactam by refluxing with aqueous hydrochloric acid.

-

After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 6-aminocaproic acid-d10.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Application in Quantitative Analysis: LC-MS/MS

Deuterated 6-aminocaproic acid is an excellent internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices.[2][4]

Protocol 2: Quantification of 6-Aminocaproic Acid in Human Plasma using Deuterated Internal Standard by LC-MS/MS [5]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound as the internal standard (IS).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable column for polar compounds, such as a phenyl column.[5]

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate buffer (e.g., 60:40 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 6-aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Fibrinolysis Pathway and Inhibition by 6-Aminocaproic Acid

6-Aminocaproic acid is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent.[6] It competitively inhibits the binding of plasminogen and plasmin to fibrin, thereby preventing the breakdown of blood clots.[4]

Caption: The fibrinolysis pathway and the inhibitory action of 6-Aminocaproic Acid.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of 6-aminocaproic acid in a biological matrix using its deuterated analog as an internal standard.

Caption: A typical experimental workflow for LC-MS/MS quantification.

References

physical characteristics of 6-Aminocaproic acid-d6

An In-depth Technical Guide to the Physical Characteristics of 6-Aminocaproic Acid-d6

This technical guide provides a comprehensive overview of the , a deuterated analog of 6-Aminocaproic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic research.[1] The inclusion of deuterium atoms can influence the pharmacokinetic and metabolic profiles of drug molecules.[2][3]

Core Physical and Chemical Properties

This compound, also known as 6-Aminohexanoic-3,3,4,4,5,5-d6 acid, is a stable isotope-labeled version of 6-Aminocaproic acid (EACA).[1][4][5] It is primarily used as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

Data Summary Table

The following table summarizes the key physical and chemical properties of this compound. For properties where specific data for the deuterated form is not available, data for the non-deuterated parent compound, 6-Aminocaproic acid, is provided for reference.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇D₆NO₂ | [1][4][6] |

| Molecular Weight | 137.20 - 137.21 g/mol | [1][3][4] |

| IUPAC Name | 6-aminohexanoic-3,3,4,4,5,5-d6 acid | [1][4][5] |

| Appearance | White to off-white solid/crystalline powder | [2][7] |

| Purity (Typical) | ≥90-95% (by HPLC) | [5][6] |

| Melting Point | Reference (non-deuterated): 202-209 °C | [7][8][9][10][11] |

| Boiling Point | Undetermined | [9] |

| Solubility | Reference (non-deuterated) in Water: 50-330 mg/mL | [8][10][11][12][13] |

| Reference (non-deuterated) in DMSO: 6 mg/mL | [8] | |

| Reference (non-deuterated): Insoluble in ethanol, chloroform | [8] | |

| Storage Conditions | Long-term: -20°C or 2-8°C; Short-term: Room Temperature | [2][5][14] |

Visualization of Isotopic Labeling

The following diagram illustrates the structural relationship between the parent compound and its deuterated analog, highlighting the positions of deuterium substitution.

Caption: Isotopic labeling of 6-Aminocaproic acid to yield the d6 analog.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols for measuring melting point and solubility.

Melting Point Determination Protocol (Capillary Method)

The melting point is a critical indicator of a compound's purity.[15] Impurities typically cause a depression and broadening of the melting point range.[15][16]

Workflow Diagram

Caption: Workflow for determining melting point using a capillary apparatus.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a spatula or mortar and pestle.[17]

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[16][17]

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (such as a Mel-Temp or Fisher-Johns). The apparatus is calibrated and set up according to the manufacturer's instructions.[15][16]

-

Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to get an approximate melting point. This provides a target range for a more accurate measurement.[15]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 15-20°C below the approximate melting point found in the previous step.[17]

-

Slow Heating and Observation: The heating rate is then reduced to 1-2°C per minute.[15] The sample is observed carefully through the magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[17] This process is typically repeated with a fresh sample to ensure reproducibility.

Solubility Determination Protocol

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. While quantitative data for the deuterated compound is scarce, the following general protocol can be applied. The choice of solvent can be influenced by deuteration, though effects are often subtle.[18]

Methodology:

-

Solvent Preparation: A known volume of the desired solvent (e.g., deionized water, DMSO) is measured into a vial or flask and brought to a constant, recorded temperature (e.g., 25°C) using a water bath.

-

Initial Solute Addition: A pre-weighed, small amount of this compound is added to the solvent.

-

Dissolution: The mixture is stirred or agitated vigorously until the solid is completely dissolved. Sonication may be used to aid dissolution.[12]

-

Incremental Addition: The solute is added in small, accurately weighed increments. After each addition, the mixture is stirred until the solid dissolves completely before adding the next increment.

-

Saturation Point: The process is continued until a small amount of the added solid no longer dissolves, even after prolonged agitation (e.g., 30 minutes). This indicates that the solution is saturated.

-

Calculation: The total mass of the dissolved solute is calculated. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).

-

Observation: The appearance of the solution (e.g., clear, colorless) is also noted.[19]

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (EACA-d6,氨基己酸-d6) - 仅供科研 | 稳定同位素 | MCE [medchemexpress.cn]

- 4. Aminocaproic Acid D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. clearsynth.com [clearsynth.com]

- 6. thepurechem.com [thepurechem.com]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 11. 6-アミノカプロン酸 ≥99% (titration), powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. 6-Aminocaproic acid | TargetMol [targetmol.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. ursinus.edu [ursinus.edu]

- 18. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 19. 6-Aminocaproic acid, 99+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Technical Guide: Certificate of Analysis for 6-Aminocaproic Acid-d6

This technical guide provides a comprehensive overview of the quality control and certification of 6-Aminocaproic acid-d6, a deuterated analog of 6-Aminocaproic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This compound is primarily used as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Aminocaproic Acid in biological samples through mass spectrometry and liquid chromatography.[1]

Chemical and Physical Properties

| Property | Specification |

| Chemical Name | 6-Aminohexanoic-3,3,4,4,5,5-d6 acid |

| Synonyms | EACA-d6, Epsilon-Amino-n-caproic acid-d6 |

| Molecular Formula | C₆H₇D₆NO₂ |

| Molecular Weight | 137.2 g/mol |

| Appearance | White to off-white solid |

| Long-term Storage | Store at 2-8 °C in a well-closed container.[2] |

| Handling and Transit | 25-30 °C in a well-closed container.[2] |

Analytical Data

The following table summarizes the typical analytical specifications found on a Certificate of Analysis for this compound.

| Test | Specification |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Chromatographic Purity (HPLC) | >90%[2][3] |

| Isotopic Enrichment | ≥98% Deuterium |

| Residual Solvents | Meets USP <467> limits |

| Solubility | Soluble in water |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structural identity and isotopic labeling of this compound.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Procedure: Both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions, while the ¹³C NMR spectrum confirms the carbon skeleton.

-

Acceptance Criteria: The resulting spectra must be consistent with the expected structure of 6-Aminohexanoic-3,3,4,4,5,5-d6 acid.[2]

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic purity of the compound.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

Procedure: The mass spectrum is acquired in positive or negative ion mode.

-

Acceptance Criteria: The observed mass-to-charge ratio (m/z) must correspond to the calculated molecular weight of the deuterated compound, confirming its identity and isotopic enrichment.[2]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chromatographic purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][5]

-

Detection: UV detection at a low wavelength, such as 200 nm, is utilized as 6-aminocaproic acid lacks a strong chromophore.[4][6]

-

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase.

-

Procedure: The sample is injected into the HPLC system, and the chromatogram is recorded.

-

Acceptance Criteria: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The chromatographic purity should be not less than 90%.[3]

Visualizations

The following diagrams illustrate the quality control workflow and the mechanism of action of 6-Aminocaproic acid.

Caption: Quality Control Workflow for this compound.

Caption: Mechanism of Action of 6-Aminocaproic Acid.

References

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. clearsynth.com [clearsynth.com]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Determination of 6-aminocaproic Acid on Newcrom A Column | SIELC Technologies [sielc.com]

- 6. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]

Stability and Storage of 6-Aminocaproic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Aminocaproic acid-d6. The information presented is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of this stable isotope-labeled compound in analytical and research applications.

Introduction

This compound is the deuterium-labeled version of 6-Aminocaproic acid, a synthetic amino acid that acts as an antifibrinolytic agent. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices through mass spectrometry-based assays.[1][2] Maintaining the chemical and isotopic stability of this compound is critical for the accuracy and reproducibility of such analytical methods.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on available product information and general best practices for stable isotope-labeled compounds.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator)[3] | To minimize the rate of potential degradation reactions. |

| Light | Protect from light | To prevent potential photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) | The non-deuterated form is noted to be air-sensitive. This minimizes oxidation and reaction with atmospheric moisture. |

| Moisture | Store in a dry, well-ventilated area[4] | To prevent hydrolysis. |

| Form | Solid (preferred for long-term storage) | Solid-state is generally more stable than solutions. |

| Solution Storage | If prepared, use fresh or store at 2-8°C for a limited time.[5] | To minimize degradation in solution. |

Physicochemical Properties and Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability profile can be inferred from the known properties of 6-Aminocaproic acid and general principles of chemical degradation.

Potential Degradation Pathways

As an amino acid, this compound is susceptible to several degradation pathways, particularly under stress conditions such as elevated temperature, extreme pH, and exposure to light and oxidizing agents. The primary potential degradation pathways include:

-

Hydrolysis: The amide bond in potential dimers or oligomers is susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The amino group can be a site for oxidative degradation.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions may occur. The melting point of the non-deuterated form is 207-209°C, suggesting stability at ambient temperatures.[4]

-

Photodegradation: Although 6-Aminocaproic acid does not have a strong chromophore, prolonged exposure to UV light could potentially induce degradation.

The following diagram illustrates a logical representation of potential degradation pathways for this compound.

References

An In-depth Technical Guide to the Safe Handling of 6-Aminocaproic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 6-Aminocaproic acid-d6, a deuterated analog of 6-Aminocaproic acid. 6-Aminocaproic acid is an antifibrinolytic agent that acts by inhibiting plasminogen activators.[1] The deuterated form, this compound, is primarily utilized as a tracer or as an internal standard for quantitative analysis in research and drug development, particularly in studies involving NMR, GC-MS, or LC-MS.[2]

It is important to note that comprehensive, independent safety and toxicological studies are not always performed on isotopically labeled compounds like the d6 variant. Therefore, this safety data sheet (SDS) is based on the well-established safety profile of the parent compound, 6-Aminocaproic acid, which is considered the most relevant and reliable information for ensuring safe handling.

Hazard Identification and Classification

6-Aminocaproic acid is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4][5]

Table 1: GHS Classification of 6-Aminocaproic Acid

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation[3][5][6] |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][5][6] |

The following diagram illustrates the logical workflow for GHS hazard classification based on observed effects.

Caption: GHS Hazard Classification Workflow for 6-Aminocaproic Acid.

Toxicological Data

Toxicological data, primarily from animal studies, indicates a low risk of acute toxicity.[1] However, repeated or prolonged exposure may cause damage to organs such as the blood and kidneys.[7]

Table 2: Acute Toxicity Data for 6-Aminocaproic Acid

| Route of Exposure | Parameter | Value | Species | Reference |

| Oral | LD₅₀ | 14,300 mg/kg | Mouse | [4][7] |

| Oral | LD₅₀ | >7,000 mg/kg | Dog | [7] |

| Oral | LD₅₀ | 3,730 mg/kg | Rat | [5] |

| Intraperitoneal | LD₅₀ | 1,738 mg/kg | Mouse | [5] |

| Intraperitoneal | LD₅₀ | 7 g/kg | Rat | [6] |

First-Aid and Emergency Protocols

Prompt and appropriate first-aid measures are crucial in case of accidental exposure.

Experimental Protocol: First-Aid for Exposure

-

General Advice: Immediately remove any clothing contaminated by the product.[5] Consult a physician and provide them with this safety data sheet.[5]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

The following diagram outlines the decision-making process for emergency first aid.

Caption: Emergency First-Aid Decision Workflow.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure risk.

Experimental Protocol: Accidental Release or Spill

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust respirator.[7][8] Evacuate unnecessary personnel from the area.[8]

-

Ventilation: Ensure adequate ventilation in the spill area.[8] Avoid breathing dust.[8]

-

Containment: Prevent the substance from entering drains, waterways, or soil.[4][5]

-

Cleanup:

-

Disposal: Dispose of the waste material at an approved waste disposal plant, following all federal, state, and local regulations.[5]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[3][8] |

| Skin (Hand) | Handle with protective gloves resistant to the product.[4][8] |

| Skin (Body) | Wear a protective lab coat or other suitable workwear.[4][7] |

| Respiratory | Use a dust respirator or a half-mask with an anti-dust filter if exposure limits are exceeded or ventilation is poor.[4][7] |

Table 4: Storage and Handling Conditions

| Parameter | Recommendation |

| Storage Temperature | 2-8°C is recommended for optimal stability.[5] Store in a cool place.[8] |

| Storage Conditions | Keep container tightly closed in a dry, well-ventilated area.[4][5][8] Store locked up.[4][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3][4] |

| Handling Procedures | Avoid contact with skin and eyes.[8] Avoid the formation and inhalation of dust.[8] Wash hands thoroughly after handling.[4][5] |

The following diagram illustrates a standard workflow for the safe handling of chemical powders like this compound in a laboratory setting.

Caption: Standard Laboratory Workflow for Safe Chemical Handling.

Physical and Chemical Properties

Understanding the physical and chemical properties is vital for safe handling and storage.

Table 5: Physical and Chemical Properties of 6-Aminocaproic Acid

| Property | Value |

| Physical State | Solid, white crystalline powder[5][7] |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [5] |

| Melting Point | 202-212°C (decomposes)[5][7][9] |

| Solubility | Water: 26 mg/mL; DMSO: 6 mg/mL; EtOH: 1 mg/mL[5] |

| Odor | Odorless[7][9] |

| pH | 6.27 - 6.3 (at 587.55 g/L at 20°C)[9] |

| Partition Coefficient (n-octanol/water) | log Pow: -3.32 (at 20°C) |

| Stability | Stable under normal conditions.[3][4] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4] |

References

- 1. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. 6-Aminocaproic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Applications of Deuterated Aminocaproic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminocaproic acid is a well-established antifibrinolytic agent used to manage acute bleeding disorders by inhibiting the breakdown of blood clots.[1][2] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a promising avenue to enhance its therapeutic properties. This guide explores the core applications of deuterated aminocaproic acid, focusing on its potential for improved pharmacokinetics as a therapeutic agent and its utility as a metabolic tracer and analytical standard in research settings. We will delve into the mechanism of action, the rationale for deuteration, relevant experimental protocols, and the analytical techniques required for its characterization.

Aminocaproic Acid: Foundation and Mechanism of Action

Aminocaproic acid, a synthetic analog of the amino acid lysine, exerts its therapeutic effect by modulating the fibrinolytic system.[3][4] This system is responsible for the dissolution of fibrin clots, a process critical for restoring blood flow after vascular injury.

2.1 The Fibrinolytic Pathway

The central enzyme in fibrinolysis is plasmin , which degrades the fibrin mesh of a blood clot.[3] Plasmin exists as an inactive precursor, plasminogen , which is converted to its active form by tissue plasminogen activator (tPA) and urokinase.[3] For this activation to occur efficiently, plasminogen must bind to lysine residues on the surface of the fibrin clot.[3]

2.2 Mechanism of Inhibition by Aminocaproic Acid

Aminocaproic acid's structure mimics lysine, allowing it to competitively bind to the lysine-binding sites on plasminogen.[3][5] This action prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its conversion to plasmin and subsequent fibrin degradation.[4] The result is a more stable blood clot, reducing the risk of premature dissolution and excessive bleeding.[3]

Pharmacokinetics of Aminocaproic Acid

Understanding the pharmacokinetic profile of aminocaproic acid is essential to appreciate the potential impact of deuteration. The drug is rapidly absorbed orally, widely distributed, minimally metabolized, and primarily excreted by the kidneys.[1][5][6]

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~100% | [5] |

| Time to Peak Plasma (Tmax) | ~1.2 hours | [5][6] |

| Volume of Distribution (Vd) | 23.1 ± 6.6 L (Oral) 30.0 ± 8.2 L (IV) | [1][6] |

| Metabolism | Minimal; ~11% converted to adipic acid | [1][6] |

| Primary Route of Elimination | Renal Excretion | [6] |

| Excretion | ~65% recovered as unchanged drug in urine | [1][6] |

| Elimination Half-Life (t½) | ~2 hours | [5][6][7] |

Deuteration in Drug Development: The Scientific Rationale

Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[8] This subtle modification can have profound effects on a drug's metabolic fate due to the "Kinetic Isotope Effect."

The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[8] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[9] By strengthening this bond through deuteration, the rate of metabolism can be slowed.[10]

Potential Advantages of Deuteration:

-

Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life and increased systemic exposure.[11][12]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[11]

-

Lower Required Dose: Slower clearance can mean that a lower dose is needed to achieve the same therapeutic effect.[10]

-

Improved Safety Profile: Deuteration can reduce the formation of potentially toxic metabolites.[8][]

-

Maintained Efficacy: As deuterium is electronically similar to hydrogen, the shape and pharmacological activity of the drug at its target receptor are typically preserved.[11][14]

The FDA-approved drug deutetrabenazine serves as a prime example, demonstrating a superior pharmacokinetic profile and allowing for reduced dosing frequency compared to its non-deuterated counterpart, tetrabenazine.[8][12]

Core Applications of Deuterated Aminocaproic Acid

The principles of deuteration can be applied to aminocaproic acid for two primary purposes: enhancing its therapeutic profile and serving as a tool in research and development.

5.1 Application 1: Enhanced Therapeutic Agent

Although aminocaproic acid undergoes minimal metabolism, its primary route of elimination is active renal clearance.[6] Deuteration at strategic positions could subtly alter its interaction with renal transporters or slow its minor metabolic pathway, potentially extending its short half-life.

Hypothesized Benefits:

-

Extended Half-Life: A longer half-life could reduce the dosing frequency required to maintain therapeutic plasma concentrations, which is particularly relevant for prophylactic treatment in patients with chronic bleeding disorders.[15]

-

Reduced Peak Plasma Concentrations (Cmax): Slower absorption or clearance could lead to lower peak concentrations for a given dose, potentially mitigating dose-dependent side effects such as nausea, dizziness, or hypotension.[7][15]

-

Improved Safety for Long-Term Use: By potentially allowing for a lower overall drug burden, deuteration could reduce the risk of rare but serious side effects associated with prolonged use, such as myopathy.[15]

5.2 Application 2: Research and Development Tool

Deuterated compounds are invaluable in non-clinical research for their use as metabolic tracers and internal standards.

-

Metabolic Tracing: Deuterated aminocaproic acid can be administered in preclinical models to trace its absorption, distribution, metabolism, and excretion (ADME) pathways with high precision using mass spectrometry, without the need for radioactive labeling.[][16]

-

Internal Standard for Bioanalysis: In pharmacokinetic studies, a deuterated version of the drug is the "gold standard" internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[17] Because it co-elutes with and has nearly identical ionization properties to the non-deuterated drug, it allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.[17]

Experimental Protocols

6.1 Synthesis of Deuterated Aminocaproic Acid

The synthesis of deuterated aminocaproic acid can be achieved through various methods. One reported method involves starting with a commercially available deuterated precursor.[18] General strategies also include direct hydrogen-deuterium exchange reactions catalyzed by metals or acids/bases.[9][19]

Protocol Outline: Synthesis from Perdeuterated Cyclohexanol[18]

-

Starting Material: Perdeuterated cyclohexanol ((D₁₂)‑cyclohexanol).

-

Oxidation: Oxidize the deuterated cyclohexanol to form perdeuterated cyclohexanone.

-

Beckmann Rearrangement: Convert the deuterated cyclohexanone to deuterated caprolactam. This is a key step that introduces the nitrogen atom into the ring.

-

Hydrolysis: Hydrolyze the deuterated caprolactam ring under acidic or basic conditions to open the ring and form (D₁₀)-6-aminocaproic acid.

-

Purification: Purify the final product using techniques such as recrystallization or chromatography.

6.2 Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and extent of deuteration.[20][21] A multi-technique approach is required.

Protocol Outline: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum. The disappearance or reduction in the intensity of signals corresponding to the positions of deuteration provides the first evidence of successful labeling.[19]

-

²H NMR: Acquire a deuterium NMR spectrum to directly observe the deuterium atoms and confirm their specific location within the molecule.[19]

-

-

Mass Spectrometry (MS):

-

Method: Use high-resolution LC-MS or GC-MS.

-

Analysis: Compare the mass spectrum of the deuterated compound to the non-deuterated standard. A mass shift corresponding to the number of incorporated deuterium atoms (approx. +1.006 Da per deuterium) confirms the overall level of deuteration.[20] The isotopic distribution pattern can be analyzed to determine isotopic purity.[21]

-

-

Chromatography (HPLC/GC):

-

Assess the chemical purity of the compound by determining the percentage of the main peak relative to any impurities.

-

6.3 In Vitro Hyperfibrinolysis Assay

This assay can be used to compare the antifibrinolytic potency of deuterated versus non-deuterated aminocaproic acid.

Protocol Outline: Thromboelastography (TEG)-Based Assay[22]

-

Sample Preparation: Obtain whole blood from healthy donors.

-

Group Allocation: Aliquot blood samples into different treatment groups:

-

Negative Control (no drug, no tPA)

-

Positive Control (tPA-induced fibrinolysis, no drug)

-

Test Groups (tPA + varying concentrations of aminocaproic acid)

-

Comparator Groups (tPA + varying concentrations of deuterated aminocaproic acid)

-

-

Assay Procedure:

-

Initiate coagulation in the samples (e.g., with kaolin).

-

For fibrinolysis groups, add a fixed concentration of tPA to induce clot breakdown.

-

Immediately add the corresponding drug concentration to the test and comparator groups.

-

Place samples in a thromboelastograph (e.g., TEG® or ROTEM®).

-

-

Data Analysis: Monitor the formation and lysis of the clot in real-time. Key parameters to compare are:

-

Maximum Amplitude (MA): Represents maximum clot strength.

-

Lysis at 30/60 minutes (LY30/LY60): The percentage reduction in amplitude 30 or 60 minutes after MA, indicating the degree of fibrinolysis.

-

-

Endpoint: Determine if there is a significant difference in the concentration-dependent inhibition of fibrinolysis between the deuterated and non-deuterated compounds.

6.4 In Vivo Pharmacokinetic Study

This study is critical for determining if deuteration successfully alters the pharmacokinetic profile.

Protocol Outline: Comparative PK Study in Rodents

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Group Allocation:

-

Group 1: Administer aminocaproic acid via oral gavage or IV injection at a set dose (e.g., 100 mg/kg).

-

Group 2: Administer deuterated aminocaproic acid at the same dose and route.

-

-

Sample Collection: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22]

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Develop a validated LC-MS/MS method to quantify both the deuterated and non-deuterated compounds.

-

For the analysis of Group 1 samples, use the deuterated compound as the internal standard. For Group 2, use the non-deuterated compound as the internal standard.

-

Prepare a calibration curve by spiking blank plasma with known concentrations of each analyte and a fixed concentration of the internal standard.

-

Extract the analytes and internal standard from the plasma samples (e.g., via protein precipitation with acetonitrile).

-

Analyze the samples and determine the concentrations based on the calibration curve.

-

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for each compound and compare them statistically.

Data Presentation: Expected Outcomes

While experimental data for deuterated aminocaproic acid is not publicly available, we can project the likely impact of deuteration on its pharmacokinetic parameters based on established principles.

Table 7.1: Hypothetical Comparative Pharmacokinetics

| Parameter | Aminocaproic Acid (Observed) | Deuterated Aminocaproic Acid (Projected) | Expected Change |

| Elimination Half-Life (t½) | ~2 hours | 3 - 4 hours | Increase |

| Area Under the Curve (AUC) | X | > X | Increase |

| Total Body Clearance (CL) | ~169 mL/min | < 169 mL/min | Decrease |

| Maximum Concentration (Cmax) | Y | ~ Y or < Y | No significant change or slight decrease |

| Time to Cmax (Tmax) | ~1.2 hours | ~1.2 - 1.5 hours | No significant change or slight increase |

Conclusion

Deuterated aminocaproic acid represents a compelling molecule for both therapeutic development and research applications. As a potential therapeutic, its primary advantage lies in the strategic improvement of its pharmacokinetic profile, which could lead to a more convenient dosing regimen and an enhanced safety margin for patients requiring long-term antifibrinolytic therapy. In a research context, it serves as an indispensable tool for elucidating metabolic pathways and as a gold-standard internal standard for bioanalytical assays, ensuring the accuracy and reliability of preclinical and clinical studies. The experimental and analytical protocols outlined in this guide provide a robust framework for investigating these applications and unlocking the full potential of this deuterated compound.

References

- 1. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Aminocaproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 4. What is Aminocaproic Acid used for? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. Aminocaproic: Package Insert / Prescribing Information [drugs.com]

- 7. youtube.com [youtube.com]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. mdpi.com [mdpi.com]

- 10. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]

- 11. bioscientia.de [bioscientia.de]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise - The Science Coalition [sciencecoalition.org]

- 15. youtube.com [youtube.com]

- 16. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. connectsci.au [connectsci.au]

- 19. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Effect of aminocaproic acid on clot strength and clot lysis of canine blood determined by use of an in vitro model of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Aminocaproic Acid-d6 in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 6-Aminocaproic acid-d6 (6-ACA-d6) in drug metabolism and pharmacokinetic (DMPK) studies. 6-Aminocaproic acid, an antifibrinolytic agent, sees frequent quantitative analysis in biological matrices to ensure therapeutic efficacy and safety. The use of its stable isotope-labeled counterpart, 6-ACA-d6, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount for achieving the accuracy and precision required by regulatory standards. This document details the principles behind the use of deuterated internal standards, provides in-depth experimental protocols for bioanalytical methods, presents quantitative validation data, and illustrates key biological and experimental workflows.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, the goal is to obtain an accurate measurement of an analyte's concentration in a complex biological matrix like plasma or urine. The entire analytical process, from sample collection to final analysis, is subject to potential variability that can compromise the accuracy of the results. These variables include:

-